4-Diethoxymethyl-benzoic acid
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Overview
Description
4-Diethoxymethyl-benzoic acid is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a diethoxymethyl group. This compound is often used as a building block in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Diethoxymethyl-benzoic acid can be synthesized through various methods. One common method involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures and under reflux conditions. Another method involves the transesterification of benzoic acid with ethyl acetate using a catalyst like sodium ethoxide. Additionally, the Friedel-Crafts reaction can be employed, where benzoic acid reacts with formaldehyde in the presence of a catalyst such as hydrochloric acid or aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Diethoxymethyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Diethoxymethyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a reagent in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Diethoxymethyl-benzoic acid involves its interaction with specific molecular targets and pathways. The diethoxymethyl group can undergo hydrolysis to release ethanol and form benzoic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
4-Diethoxymethyl-benzoic acid can be compared with other similar compounds such as:
4-(Dimethylamino)benzoic acid: This compound contains a dimethylamino group instead of a diethoxymethyl group, leading to different chemical properties and reactivity.
4-(Trifluoromethyl)benzoic acid: The trifluoromethyl group imparts different electronic properties compared to the diethoxymethyl group, affecting the compound’s reactivity and applications.
4-(Methoxyphenoxy)benzoic acid:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(diethoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-15-12(16-4-2)10-7-5-9(6-8-10)11(13)14/h5-8,12H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPTFCPCFPXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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